molecular formula C19H22N2O2S B2941128 4-oxo-4-phenyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}butanamide CAS No. 2097858-22-3

4-oxo-4-phenyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}butanamide

Cat. No.: B2941128
CAS No.: 2097858-22-3
M. Wt: 342.46
InChI Key: HMSZMWLGQMGPOJ-UHFFFAOYSA-N
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Description

The compound “4-oxo-4-phenyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}butanamide” is a complex organic molecule. Unfortunately, there is not much specific information available about this exact compound in the literature .

Scientific Research Applications

Antimicrobial Activities

Research on compounds structurally related to "4-oxo-4-phenyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}butanamide" indicates potential antimicrobial properties. For instance, Farag, Kheder, and Mabkhot (2009) reported on the synthesis of thiophene derivatives incorporating a pyrimidine ring, demonstrating moderate antimicrobial activity. This suggests that structurally similar compounds could be investigated for their antimicrobial efficacy (A. Farag, N. A. Kheder, & Y. Mabkhot, 2009).

Anticonvulsant Activity

Compounds related to "this compound" have been synthesized and evaluated for anticonvulsant activity. Kamiński et al. (2015) developed a series of new hybrid compounds, demonstrating broad-spectrum anticonvulsant activity in preclinical models. This indicates the potential of similar compounds in the development of new antiepileptic drugs (K. Kamiński et al., 2015).

Heterocyclic Compound Synthesis

The chemical structure of "this compound" offers a versatile framework for synthesizing complex heterocyclic compounds. Harb, Hussein, and Mousa (2006) explored the synthesis of thienopyridines and other fused derivatives, demonstrating the synthetic utility of similar compounds in creating diverse heterocyclic structures (A. A. Harb, A. Hussein, & I. Mousa, 2006).

Future Directions

Given the lack of information about this specific compound in the literature, future research could focus on elucidating its synthesis, structure, reactivity, mechanism of action, physical and chemical properties, and safety profile. This could potentially lead to new applications for this compound in fields such as medicinal chemistry .

Properties

IUPAC Name

4-oxo-4-phenyl-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c22-18(16-4-2-1-3-5-16)6-7-19(23)20-17-8-10-21(13-17)12-15-9-11-24-14-15/h1-5,9,11,14,17H,6-8,10,12-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSZMWLGQMGPOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CCC(=O)C2=CC=CC=C2)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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